Cas no 166167-94-8 (ethyl 2-amino-3-(4-cyanophenyl)propanoate)

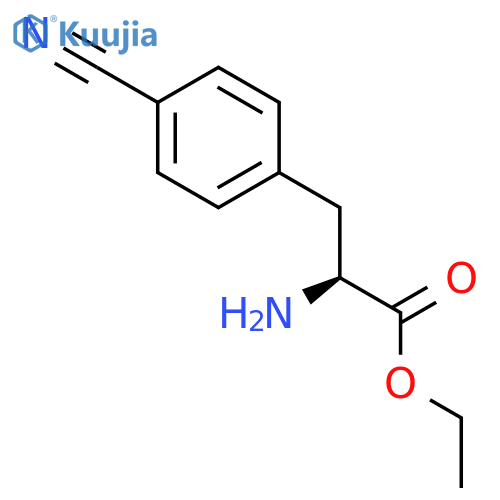

166167-94-8 structure

商品名:ethyl 2-amino-3-(4-cyanophenyl)propanoate

ethyl 2-amino-3-(4-cyanophenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- Phenylalanine, 4-cyano-, ethyl ester

- ethyl 2-amino-3-(4-cyanophenyl)propanoate

- 166167-94-8

- EN300-1718843

- SCHEMBL6161194

- AKOS015968295

-

- インチ: InChI=1S/C12H14N2O2/c1-2-16-12(15)11(14)7-9-3-5-10(8-13)6-4-9/h3-6,11H,2,7,14H2,1H3

- InChIKey: WWPHXHXFZDVVKD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 218.105527694Da

- どういたいしつりょう: 218.105527694Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 76.1Ų

ethyl 2-amino-3-(4-cyanophenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1718843-0.05g |

ethyl 2-amino-3-(4-cyanophenyl)propanoate |

166167-94-8 | 0.05g |

$792.0 | 2023-09-20 | ||

| Enamine | EN300-1718843-2.5g |

ethyl 2-amino-3-(4-cyanophenyl)propanoate |

166167-94-8 | 2.5g |

$1848.0 | 2023-09-20 | ||

| Enamine | EN300-1718843-10.0g |

ethyl 2-amino-3-(4-cyanophenyl)propanoate |

166167-94-8 | 10g |

$4052.0 | 2023-06-04 | ||

| Enamine | EN300-1718843-10g |

ethyl 2-amino-3-(4-cyanophenyl)propanoate |

166167-94-8 | 10g |

$4052.0 | 2023-09-20 | ||

| Enamine | EN300-1718843-0.1g |

ethyl 2-amino-3-(4-cyanophenyl)propanoate |

166167-94-8 | 0.1g |

$829.0 | 2023-09-20 | ||

| Enamine | EN300-1718843-0.25g |

ethyl 2-amino-3-(4-cyanophenyl)propanoate |

166167-94-8 | 0.25g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1718843-1g |

ethyl 2-amino-3-(4-cyanophenyl)propanoate |

166167-94-8 | 1g |

$943.0 | 2023-09-20 | ||

| Enamine | EN300-1718843-5g |

ethyl 2-amino-3-(4-cyanophenyl)propanoate |

166167-94-8 | 5g |

$2732.0 | 2023-09-20 | ||

| Enamine | EN300-1718843-0.5g |

ethyl 2-amino-3-(4-cyanophenyl)propanoate |

166167-94-8 | 0.5g |

$905.0 | 2023-09-20 | ||

| Enamine | EN300-1718843-5.0g |

ethyl 2-amino-3-(4-cyanophenyl)propanoate |

166167-94-8 | 5g |

$2732.0 | 2023-06-04 |

ethyl 2-amino-3-(4-cyanophenyl)propanoate 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

166167-94-8 (ethyl 2-amino-3-(4-cyanophenyl)propanoate) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量